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Compound of Interest

Compound Name:
2-Chloro-5-

(chloromethyl)nicotinonitrile

CAS No.: 1360900-22-6

Cat. No.: B1457862

Get Quote

Executive Summary & Chemical Profile
2-Chloro-5-(chloromethyl)nicotinonitrile (CAS: 1360900-22-6) is a highly versatile,

bifunctional heterocyclic building block widely utilized in the synthesis of advanced active

pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemicals,[1]. With a

molecular weight of 187.03 g/mol and the formula C₇H₄Cl₂N₂, this scaffold features two distinct

electrophilic sites: a benzylic chloromethyl group and an activated 2-chloropyridine moiety[2],

[3].

For drug development professionals, mastering the chemoselectivity of this reagent allows for

the rapid, modular assembly of complex molecular architectures without the need for

exhaustive protecting-group chemistry.
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A rigorous Certificate of Analysis (COA) is the foundation of trustworthy scale-up chemistry. For

2-chloro-5-(chloromethyl)nicotinonitrile, the Critical Quality Attributes (CQAs) must account

for the intrinsic reactivity of the molecule.

Table 1: Standard COA Specification Matrix
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Analytical
Parameter

Specification Limit Analytical Method
Causality /
Chemical
Significance

Appearance
White to pale yellow

powder
Visual Inspection

Darkening indicates

thermal degradation

or polymerization.

Chromatographic

Purity
≥ 97.0% HPLC (UV at 254 nm)

Ensures minimal

interference in

sensitive downstream

Pd-catalyzed cross-

coupling reactions.

Moisture Content ≤ 0.5% Karl Fischer Titration

Critical: Excess water

leads to slow

hydrolysis of the

chloromethyl group

into a hydroxymethyl

impurity during

storage.

Isomeric Purity Conforms to structure ¹H / ¹³C NMR

Differentiates from the

2-chloro-6-

(chloromethyl) isomer,

which would fatally

alter the 3D geometry

of the final API.

Heavy Metals < 10 ppm ICP-MS

Prevents transition-

metal catalyzed auto-

degradation and

ensures compliance

with ICH Q3D

guidelines.
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When designing a synthetic route, chemists must evaluate 2-chloro-5-
(chloromethyl)nicotinonitrile against its halogenated analogs. The choice dictates the

reaction's chemoselectivity, overall yield, and the stability of the intermediate[3],[4].

Table 2: Reactivity and Stability Comparison

Feature
2-Chloro-5-
(chloromethyl)nicot
inonitrile

2-Chloro-5-
(bromomethyl)nico
tinonitrile

2-Fluoro-5-
(chloromethyl)nicot
inonitrile

Sₙ2 Reactivity

(Benzylic)
Optimal / Controlled

Very High (Prone to

dimerization)
Optimal / Controlled

SₙAr Reactivity (Aryl) High High
Very High (Requires

cryogenic control)

Shelf-Life (at 4°C) > 24 months
< 6 months (Moisture

sensitive)
> 12 months

Cost-Efficiency
Excellent (Highly

scalable)
Moderate

Poor (Cost-prohibitive

for early scale-up)

The Verdict: The chloromethyl variant represents the "Goldilocks" standard. The bromomethyl

analog is hyper-reactive but suffers from a poor shelf-life due to rapid atmospheric hydrolysis.

Conversely, the 2-fluoro analog accelerates SₙAr reactions but is cost-prohibitive[4],[5]. The

chloromethyl scaffold offers the optimal thermodynamic balance for sequential, chemoselective

functionalization.

Orthogonal Reactivity & Synthetic Logic
The true value of this building block lies in its orthogonal reactivity. The chloromethyl group at

the 5-position is highly susceptible to aliphatic nucleophilic substitution (Sₙ2) under mild

conditions. In contrast, the 2-chloro position—though activated by the adjacent electron-

withdrawing 3-cyano group—requires higher thermal energy or palladium catalysis to undergo

substitution[3].
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Caption: Chemoselective orthogonal reactivity pathways for 2-chloro-5-
(chloromethyl)nicotinonitrile.

Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring reproducibility and

high fidelity in structural assembly.

Protocol A: Chemoselective N-Alkylation (Sₙ2 at the 5-
position)
Objective: Selectively functionalize the benzylic position without triggering premature SₙAr at

the 2-chloro position.

Preparation: Charge a dry 100 mL round-bottom flask with 2-chloro-5-
(chloromethyl)nicotinonitrile (1.0 eq, 10 mmol) and a secondary amine (e.g., morpholine,

1.1 eq, 11 mmol).

Solvent & Base Selection: Add 30 mL of anhydrous Acetonitrile (MeCN), followed by

Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol).

Causality: MeCN is selected over traditional dipolar aprotic solvents like DMF to comply

with modern sustainable chemistry guidelines and to prevent the generation of toxic

dimethylamine degradation products[6],[7]. K₂CO₃ is chosen as a mild, heterogeneous

base; unlike NaOH, it will not hydrolyze the sensitive 3-cyano group.

Reaction: Stir the suspension at 45°C for 4 hours.

Causality: Maintaining the temperature strictly below 50°C provides the thermodynamic

control necessary to prevent the amine from attacking the 2-chloro position.

Self-Validation (IPC): Monitor the reaction via LC-MS. The system is validated when the

starting material peak (m/z 187) is completely depleted, and the product mass (m/z 238)

accounts for >95% of the Total Ion Chromatogram (TIC).

Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and

purify via silica gel chromatography.
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Protocol B: Buchwald-Hartwig Amination (Cross-
Coupling at the 2-position)
Objective: Install a sterically hindered or electronically deactivated amine at the 2-position of

the previously synthesized 5-substituted intermediate.

Preparation: In a Schlenk flask, combine the 5-substituted intermediate (1.0 eq), an aniline

derivative (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

Solvent & Degassing: Suspend the mixture in anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

and degas via three freeze-pump-thaw cycles.

Causality: 2-MeTHF is a highly effective, biomass-derived alternative to THF or 1,4-

Dioxane, offering superior phase separation during aqueous workup[8],[9]. Degassing is

critical to prevent the oxidative deactivation of the Pd(0) catalyst.

Reaction: Heat the mixture to 90°C for 12 hours under an argon atmosphere.

Causality: While the 2-chloro position is activated by the adjacent cyano group, weak

nucleophiles like anilines require palladium catalysis to overcome the activation energy

barrier without resorting to destructive temperatures (>120°C)[3].

Self-Validation (IPC): Perform TLC (Hexane/EtOAc 1:1). The protocol is validated by the

disappearance of the intermediate spot and the emergence of a highly fluorescent product

spot under 254 nm UV light.

Analytical Validation Workflow
To guarantee the integrity of the compound before deploying it in the protocols above, a strict

analytical workflow must be adhered to when generating the COA.
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Caption: Standard analytical workflow for Certificate of Analysis (COA) generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457862?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

